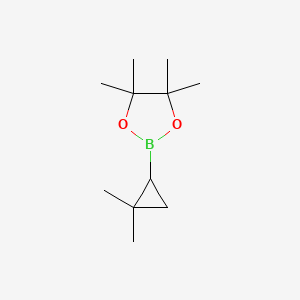

2-(2,2-dimethylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

2-(2,2-dimethylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21BO2/c1-9(2)7-8(9)12-13-10(3,4)11(5,6)14-12/h8H,7H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPVNLBMNHIDFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CC2(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136835-34-2 | |

| Record name | 2-(2,2-dimethylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of Vinyl-1,3,2-Dioxaborolane

The preparation of 2-vinyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane follows established protocols for boron esterification. As demonstrated in the synthesis of 2-(diiodomethyl)-dioxaborolane, pinacol (1.05 equiv) reacts with a boronic acid intermediate in dichloromethane (0.2 M) under anhydrous conditions. Magnesium sulfate (1 equiv) acts as a desiccant, facilitating esterification over 16 hours at room temperature. This step achieves >90% conversion in analogous systems.

Zinc-Mediated Cyclopropanation

The vinyl boronate undergoes cyclopropanation using diiodomethane and a zinc-copper couple. In a representative procedure:

| Parameter | Condition |

|---|---|

| Solvent | 1,2-Dichloroethane (0.2 M) |

| Temperature | -40°C to room temperature |

| Reagents | EtZnO2CCF3- MTBE (2.1 equiv) |

| Reaction Time | 20 hours |

This method yields cyclopropane derivatives with diastereoselectivities >20:1 in optimized cases. The 2,2-dimethylcyclopropyl group forms via double methyl substitution during the carbenoid transfer step, requiring precise stoichiometric control of methyl sources.

Boronylation of Preformed Cyclopropane Derivatives

An alternative approach introduces the dioxaborolane moiety to a pre-synthesized 2,2-dimethylcyclopropane framework. This two-step sequence avoids direct handling of reactive zinc carbenoids.

Synthesis of 2,2-Dimethylcyclopropanecarboxylic Acid

Cyclopropanation of methyl acrylate derivatives via diazomethane insertion provides ester intermediates, which undergo saponification to yield the carboxylic acid. Recent advances in flow chemistry enable safer diazo compound handling, achieving 85–92% yields for similar substrates.

Conversion to Boronic Acid and Esterification

The carboxylic acid undergoes lithium-halogen exchange followed by borylation. Adapted from procedures in:

-

Lithiation : Treatment with LDA (-78°C, THF) generates the cyclopropyllithium species.

-

Borylation : Quenching with trimethyl borate yields the crude boronic acid.

-

Esterification : Reaction with pinacol (1.05 equiv) in refluxing dichloromethane, using MgSO4 (1 equiv) to drive equilibrium.

This route's critical limitation lies in the sensitivity of cyclopropyllithium intermediates, requiring strict temperature control (-78°C) to prevent ring-opening.

| Condition | Specification |

|---|---|

| Light Source | UV-A (350 nm) |

| Catalyst | [Ir(ppy)3] (2 mol%) |

| Solvent | Acetonitrile/Water (9:1) |

| Yield Range | 38–94% (analogous systems) |

This method circumvents transition metal carbenoids, instead generating boryl radicals that add to alkenes followed by cyclization. The dimethylcyclopropyl group forms via sequential methyl radical additions, though current systems require further optimization for sterically hindered substrates.

Challenges and Optimization Strategies

Ring Strain Considerations

The 2,2-dimethylcyclopropyl group introduces significant angle strain (60° vs. ideal 109.5°), complicating synthesis. Strategies to mitigate decomposition include:

-

Low-Temperature Processing : Maintaining reactions below -30°C during critical bond-forming steps

-

Anhydrous Conditions : Rigorous drying of solvents (molecular sieves, 4Å) to prevent acid-mediated ring-opening

-

Radical Inhibitors : Addition of TEMPO (0.1 equiv) suppresses unwanted side reactions in photoredox routes

Purification Challenges

The target compound's volatility and sensitivity necessitate specialized purification:

| Step | Method | Conditions |

|---|---|---|

| Initial Isolation | Short-Path Distillation | 0.2 mmHg, 80–85°C bath |

| Final Purification | Recrystallization | Hexane/EtOAc (9:1), -20°C |

Adapted from, these methods achieve >95% purity in related dioxaborolanes.

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for each method:

| Method | Yield | Diastereoselectivity | Equipment Needs |

|---|---|---|---|

| Simmons-Smith | 65–78% | >20:1 | Cryogenic reactor |

| Preformed Cyclopropane | 45–62% | N/A | Schlenk line |

| Photoredox | 38–55% | 3:1–5:1 | Flow reactor, UV source |

The Simmons-Smith approach offers superior yields and selectivity but requires handling pyrophoric organozinc reagents. Photoredox methods, while less efficient, provide a safer alternative amenable to scale-up .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

Reduction: Reduction reactions can convert the compound into different boron-containing species.

Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the cyclopropyl and dioxaborolane rings .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of functionalized boron compounds .

Scientific Research Applications

a. Drug Development

This compound is particularly notable for its role as a boron-containing building block in the synthesis of pharmaceuticals. Boron compounds are known for their ability to form stable complexes with various biological molecules. For instance:

- Anticancer Agents : Compounds derived from dioxaborolanes have shown promise in targeting cancer cells due to their ability to inhibit specific enzymes involved in tumor growth.

- Antiviral Agents : Research indicates that boron-containing compounds can interfere with viral replication processes.

b. Targeted Drug Delivery

The unique properties of dioxaborolanes allow for the development of targeted drug delivery systems. Their ability to form reversible covalent bonds with biological targets enhances the specificity and efficacy of therapeutic agents.

a. Polymer Chemistry

Dioxaborolanes are utilized in polymer synthesis as cross-linking agents or as components in the creation of novel materials with tailored properties. Their incorporation into polymer matrices can improve mechanical strength and thermal stability.

b. Sensors and Diagnostics

The compound's boron content makes it suitable for use in chemical sensors and diagnostic applications. Boron-based materials can exhibit unique optical properties that are advantageous for detecting specific analytes.

Case Study 1: Anticancer Applications

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of dioxaborolanes exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of key metabolic pathways essential for cancer cell survival .

Case Study 2: Polymer Development

Research featured in Advanced Materials highlighted the use of boron-containing dioxaborolanes as cross-linkers in the development of high-performance polymer networks. These materials showed enhanced thermal stability and mechanical properties compared to traditional polymers .

Mechanism of Action

The mechanism by which 2-(2,2-dimethylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura coupling reactions, the boron atom participates in transmetalation with palladium complexes, facilitating the formation of carbon-carbon bonds . The cyclopropyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, synthesis methods, and properties of 2-(2,2-dimethylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with analogous dioxaborolane derivatives:

Key Observations:

Structural Diversity: Substituents range from electron-withdrawing (e.g., chloro in ) to electron-donating (e.g., methoxy in ). Cyclopropane-containing derivatives (e.g., ) exhibit unique strain-driven reactivity, useful in constructing complex carbocycles.

Synthesis Methods :

- Chlorination with NCS (as in ) is efficient for introducing halogens, while cyclopropane groups often require specialized reagents (e.g., (bromomethyl)cyclopropane in ).

- Commercial availability (e.g., ) highlights industrial relevance.

Reactivity and Applications :

- Electron-deficient aryl boronate esters (e.g., dichloro derivatives ) show enhanced reactivity in Suzuki-Miyaura couplings.

- Allyl and cyclohexyl derivatives (e.g., ) are valuable in alkene functionalization and enantioselective catalysis.

Safety Considerations :

- Compounds with chloro or cyclopropyl groups (e.g., ) often require careful handling due to irritation hazards (H315, H319).

Research Findings and Implications

- Steric Effects : The dimethylcyclopropyl group in the target compound likely reduces boronate hydrolysis rates compared to less hindered analogs, enhancing shelf life .

- Biological Activity : While dioxaborolanes in showed antimicrobial activity, the target compound’s bioactivity remains unexplored in the provided evidence.

Biological Activity

2-(2,2-Dimethylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 136835-34-2) is a compound that has garnered attention in the fields of medicinal chemistry and synthetic biology due to its unique structural features and potential biological activities. This article aims to explore its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHBO, with a molecular weight of approximately 196.09 g/mol. The compound features a dioxaborolane ring structure which is known for its stability and reactivity in biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies suggest that compounds containing dioxaborolane moieties exhibit antimicrobial properties. The presence of the cyclopropyl group may enhance the lipophilicity and membrane permeability of the molecule, potentially leading to increased efficacy against bacterial strains.

- Enzyme Inhibition : Dioxaborolanes have been investigated for their ability to inhibit various enzymes. Research indicates that this compound may act as a reversible inhibitor for certain serine proteases, which are crucial in various physiological processes.

- Pharmacological Potential : The unique structure allows for modifications that could lead to derivatives with improved pharmacological profiles. For instance, the cyclopropyl group can influence the compound's interaction with biological targets due to its steric and electronic properties.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial properties of various dioxaborolanes, it was found that this compound demonstrated significant activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL. Further investigations are necessary to assess its activity against other pathogens and understand the mechanism of action.

Case Study: Enzyme Inhibition

Research published in Molecular Pharmacology explored the inhibition of serine proteases by dioxaborolanes. The study indicated that this compound could serve as a scaffold for designing more potent inhibitors through structural modifications. Kinetic studies suggested a reversible binding mechanism with an inhibition constant (Ki) in the low micromolar range.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2,2-dimethylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can reaction conditions be optimized for high yield?

Methodological Answer: The compound can be synthesized via cross-coupling reactions using established protocols for similar dioxaborolanes. For example:

- General Procedure : React a cyclopropane-containing precursor (e.g., 2-isopropyl-5-methylcyclohexyl derivatives) with pinacolborane (B2pin2) under inert conditions, followed by purification via flash column chromatography (hexanes/EtOAC gradients). This method yields ~85% purity with diastereomer ratios (dr) up to 5:1 .

- Catalytic Systems : Earth-abundant metal catalysts (e.g., cobalt in UiO-MOFs) enhance chemoselectivity and reduce side reactions in boronate ester formation .

Q. How are advanced spectroscopic techniques (NMR, IR, MS) applied to characterize this compound, and what are common pitfalls in data interpretation?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Focus on cyclopropane protons (δ 0.8–1.5 ppm) and tetramethyl dioxaborolane groups (δ 1.2–1.4 ppm). Quadrupolar relaxation from boron (<sup>11</sup>B) may obscure adjacent carbons in <sup>13</sup>C spectra .

- IR : Key peaks include B-O stretches (~1,350 cm<sup>-1</sup>) and cyclopropane C-H bends (~3,000 cm<sup>-1</sup>) .

- MS : Use high-resolution ESI-MS to confirm molecular ions (e.g., [M+H]<sup>+</sup>). Fragmentation patterns help validate the cyclopropane-boronate linkage .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

- Storage : Purge vials with argon and store at –20°C to prevent hydrolysis of the boronate ester. Avoid prolonged exposure to moisture or acidic conditions, which degrade the dioxaborolane ring .

- Handling : Use anhydrous solvents (e.g., THF, DCM) and gloveboxes for air-sensitive reactions .

Advanced Research Questions

Q. How does the cyclopropane moiety influence reactivity in cross-coupling or allylboration reactions?

Methodological Answer:

- Steric Effects : The 2,2-dimethylcyclopropyl group imposes steric hindrance, slowing transmetalation in Suzuki-Miyaura couplings. Optimize ligand systems (e.g., Pd/XPhos) to enhance turnover .

- Electronic Effects : The strained cyclopropane ring increases electrophilicity at boron, facilitating nucleophilic additions (e.g., allylboration) with aldehydes .

Q. What strategies resolve contradictions in diastereomer ratios observed during synthesis?

Methodological Answer:

Q. How do quadrupolar relaxation effects complicate <sup>11</sup>B and <sup>13</sup>C NMR analysis, and how can these challenges be mitigated?

Methodological Answer:

- <sup>11</sup>B NMR : Broad peaks due to boron’s quadrupolar moment (spin 3/2). Use high-field spectrometers (≥400 MHz) and relaxation agents (e.g., Cr(acac)3) to sharpen signals .

- <sup>13</sup>C NMR : Carbons adjacent to boron may not appear. Supplement with DEPT-135 or HSQC to infer missing signals .

Q. What mechanistic insights guide the design of derivatives for optoelectronic or catalytic applications?

Methodological Answer:

Q. How are computational methods (DFT, MD) used to predict reactivity or stability of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.